molecular formula C6H12N2 B7779925 6-Aminohexanenitrile CAS No. 31196-10-8

6-Aminohexanenitrile

Cat. No.: B7779925
CAS No.: 31196-10-8
M. Wt: 112.17 g/mol
InChI Key: KBMSFJFLSXLIDJ-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid with a molecular weight of 112.17 g/mol . This compound is notable for its applications in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Aminohexanenitrile can be synthesized through the partial hydrogenation of adiponitrile. This process typically involves the use of catalysts such as Ni/CaO or Ni-Fe/CaO, with urea as a precipitant and CaO as a support . The reaction is carried out under mild conditions, such as 80°C and 4 MPa, resulting in a high conversion rate and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of adiponitrile using catalysts like Raney nickel. This method ensures high yield and selectivity, making it a preferred choice for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Aminohexanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Aminohexanenitrile primarily involves its reactivity as a nucleophile. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of various derivatives. The compound’s molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and other biological molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (amine and nitrile), which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .

Properties

IUPAC Name

6-aminohexanenitrile
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InChI

InChI=1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5,7H2
Source PubChem
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InChI Key

KBMSFJFLSXLIDJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC#N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12N2
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DSSTOX Substance ID

DTXSID6062416
Record name Hexanenitrile, 6-amino-
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Molecular Weight

112.17 g/mol
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Physical Description

Liquid, Colorless liquid; [MSDSonline]
Record name Hexanenitrile, 6-amino-
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CAS No.

2432-74-8, 31196-10-8
Record name 6-Aminohexanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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